molecular formula C11H11ClN2O2 B14328876 6-(3-Chloro-4-oxocyclohexa-2,5-dien-1-ylidene)-5-methyltetrahydropyridazin-3(2H)-one CAS No. 108441-27-6

6-(3-Chloro-4-oxocyclohexa-2,5-dien-1-ylidene)-5-methyltetrahydropyridazin-3(2H)-one

Cat. No.: B14328876
CAS No.: 108441-27-6
M. Wt: 238.67 g/mol
InChI Key: QESHWCUECRKCLU-UHFFFAOYSA-N
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Description

6-(3-Chloro-4-oxocyclohexa-2,5-dien-1-ylidene)-5-methyltetrahydropyridazin-3(2H)-one is a complex organic compound with a unique structure that includes a chlorinated cyclohexadienone moiety and a methyltetrahydropyridazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Chloro-4-oxocyclohexa-2,5-dien-1-ylidene)-5-methyltetrahydropyridazin-3(2H)-one typically involves multi-step organic reactions. The starting materials often include chlorinated aromatic compounds and pyridazinone derivatives. The reaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques is crucial for monitoring the reaction progress and optimizing the conditions.

Chemical Reactions Analysis

Types of Reactions

6-(3-Chloro-4-oxocyclohexa-2,5-dien-1-ylidene)-5-methyltetrahydropyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of more saturated derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

6-(3-Chloro-4-oxocyclohexa-2,5-dien-1-ylidene)-5-methyltetrahydropyridazin-3(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a starting material for the synthesis of biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(3-Chloro-4-oxocyclohexa-2,5-dien-1-ylidene)-5-methyltetrahydropyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-isoxazoleacetic acid: This compound shares a chlorinated aromatic ring but differs in its overall structure and functional groups.

    5-Methyl-2-pyridone: Similar in having a pyridone ring, but lacks the chlorinated cyclohexadienone moiety.

Uniqueness

6-(3-Chloro-4-oxocyclohexa-2,5-dien-1-ylidene)-5-methyltetrahydropyridazin-3(2H)-one is unique due to its combination of a chlorinated cyclohexadienone and a methyltetrahydropyridazinone ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

108441-27-6

Molecular Formula

C11H11ClN2O2

Molecular Weight

238.67 g/mol

IUPAC Name

3-(3-chloro-4-hydroxyphenyl)-4-methyl-4,5-dihydro-1H-pyridazin-6-one

InChI

InChI=1S/C11H11ClN2O2/c1-6-4-10(16)13-14-11(6)7-2-3-9(15)8(12)5-7/h2-3,5-6,15H,4H2,1H3,(H,13,16)

InChI Key

QESHWCUECRKCLU-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)NN=C1C2=CC(=C(C=C2)O)Cl

Origin of Product

United States

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